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Compound of Interest

Compound Name: N-octadecylsulfamide

Cat. No.: B8460878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-
octadecylsulfamide, a long-chain alkylsulfamide with potential applications in metabolic

research and drug discovery. This document details the most plausible synthetic methodology,

experimental protocols, and relevant biological context, designed for professionals in the fields

of chemistry and pharmacology.

Introduction and Rationale
N-octadecylsulfamide belongs to the class of sulfamides, characterized by a sulfuryl group

connected to two nitrogen atoms. The interest in long-chain N-alkylsulfamides stems from their

structural similarity to endogenous lipid signaling molecules. A closely related compound, N-

octadecyl-N'-propylsulfamide, has been identified as a potent and selective activator of the

Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a critical regulator

of lipid metabolism, making its agonists valuable research tools and potential therapeutic

agents for metabolic disorders.[1]

This guide focuses on the synthesis of the primary sulfamide, N-octadecylsulfamide, which

serves as a foundational molecule in this class. The outlined synthetic route is based on

established principles of sulfamide chemistry and analogous preparations of related long-chain

derivatives.
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Synthetic Pathway and Mechanism
The most direct and widely employed method for the synthesis of N-substituted sulfamides is

the reaction of a primary amine with a suitable sulfonylating agent. For the preparation of N-
octadecylsulfamide, the proposed pathway involves the nucleophilic attack of octadecylamine

on a sulfamoyl chloride or a related sulfamide-donor molecule.

The general reaction is as follows:

R-NH₂ + ClSO₂NH₂ → R-NHSO₂NH₂ + HCl

In this reaction, the lone pair of electrons on the nitrogen atom of octadecylamine acts as a

nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by

the departure of the chloride leaving group. A base, such as triethylamine or pyridine, is

typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the

reaction to completion.

// Nodes for Reactants octadecylamine [label="Octadecylamine\n(C₁₈H₃₇NH₂)",

fillcolor="#F1F3F4", fontcolor="#202124"]; sulfamoyl_chloride [label="Sulfamoyl

Chloride\n(ClSO₂NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(e.g.,

Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for Reaction Conditions conditions [label="Inert Solvent\n(e.g.,

Dichloromethane)\nRoom Temperature", shape=ellipse, style=rounded, fillcolor="#FFFFFF",

fontcolor="#202124"];

// Node for Intermediate/Transition State (conceptual) intermediate [label="Nucleophilic

Attack\n&\nChloride Elimination", shape=diamond, style=dashed, fillcolor="#FFFFFF",

fontcolor="#5F6368"];

// Nodes for Products product [label="N-Octadecylsulfamide", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; byproduct [label="Triethylammonium Chloride", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges to show the flow octadecylamine -> intermediate; sulfamoyl_chloride -> intermediate;

base -> intermediate [style=dashed]; conditions -> intermediate [style=dotted,

arrowhead=none]; intermediate -> product [label="S-N Bond Formation"]; intermediate ->
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byproduct; } dot Figure 1: Proposed reaction workflow for the synthesis of N-
octadecylsulfamide.

Detailed Experimental Protocol
While a specific protocol for N-octadecylsulfamide is not explicitly detailed in the reviewed

literature, the following procedure is adapted from the general synthesis of long-chain alkyl

sulfamides and represents a robust methodology.[1]

Materials:

Octadecylamine (C₁₈H₃₇NH₂)

Sulfamoyl chloride (ClSO₂NH₂)

Triethylamine (Et₃N)

Anhydrous Dichloromethane (DCM)

Hydrochloric acid (1M HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve octadecylamine (1.0 eq.) in anhydrous dichloromethane.
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Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room

temperature.

Addition of Sulfonylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add a

solution of sulfamoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction flask

dropwise over 30 minutes.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC).

Work-up:

Quench the reaction by adding 1M HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel, using a

hexane-ethyl acetate gradient to elute the final product.

Characterization: The purified N-octadecylsulfamide should be characterized by ¹H NMR,

¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data
Quantitative data for the direct synthesis of N-octadecylsulfamide is not available in the cited

literature. However, based on the synthesis of analogous long-chain sulfamides, the following

table presents expected values and analytical parameters.
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Parameter Expected Value / Data

Molecular Formula C₁₈H₄₀N₂O₂S

Molecular Weight 348.59 g/mol

Typical Yield
60-80% (Estimated based on analogous

reactions)

Physical Appearance White to off-white solid

Melting Point
Not reported. Expected to be higher than

octadecylamine (53.1 °C).

¹H NMR (CDCl₃)

Expected signals: δ ~3.0-3.2 (m, 2H, -CH₂-NH-),

δ ~1.5 (m, 2H, -CH₂-CH₂-NH-), δ 1.25 (s, 30H, -

(CH₂)₁₅-), δ 0.88 (t, 3H, -CH₃). Protons on the

sulfamide nitrogens would appear as broad

singlets.

¹³C NMR (CDCl₃)

Expected signals: δ ~44 (-CH₂-NH-), signals

between δ 22-32 for the aliphatic chain carbons,

δ ~14 (-CH₃).

IR Spectroscopy (cm⁻¹)

Expected characteristic peaks: ~3300-3400 (N-

H stretching), ~2850-2950 (C-H stretching),

~1320-1350 (asymmetric SO₂ stretching),

~1150-1180 (symmetric SO₂ stretching).

Mass Spectrometry Expected [M+H]⁺ at m/z 349.28.

Biological Context: PPARα Signaling Pathway
N-octadecylsulfamide is structurally related to N-octadecyl-N'-propylsulfamide, a known

PPARα agonist.[1] Activation of PPARα is a key mechanism for regulating lipid metabolism. The

binding of a ligand, such as a long-chain fatty acid derivative, to PPARα leads to a cascade of

events culminating in the altered expression of genes involved in fatty acid transport and

oxidation.

Mechanism of Action:
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Ligand Binding: The agonist (e.g., N-octadecylsulfamide) enters the cell and binds to the

Ligand Binding Domain (LBD) of PPARα in the cytoplasm or nucleus.

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and

forms a heterodimer with the Retinoid X Receptor (RXR).

DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus (if not already there)

and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements

(PPREs) located in the promoter region of target genes.

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator

proteins, which then initiate the transcription of genes involved in fatty acid uptake, beta-

oxidation, and lipid transport. This ultimately leads to a reduction in plasma lipid levels.

// Pathway connections Ligand -> PPAR [label="Binds"]; PPAR -> RXR

[label="Heterodimerizes"]; RXR -> PPRE [label="Binds to"]; PPRE -> TargetGenes

[label="Activates Transcription", style=dashed]; TargetGenes -> mRNA [label="Transcription"];

mRNA -> Proteins [label="Translation"]; Proteins -> Response [label="Catalyzes"]; } dot Figure

2: Simplified PPARα signaling pathway activated by an agonist ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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